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Compound of Interest

Compound Name: Batyl monostearate

CAS No.: 13232-26-3

Cat. No.: B087548

Get Quote

An In-Depth Technical Guide on the Spectroscopic Characterization of Batyl Monostearate

Executive Summary
Batyl monostearate is a highly stable, non-ionic ether-ester lipid increasingly utilized as a

structural matrix in advanced drug delivery systems, including Solid Lipid Nanoparticles (SLNs)

and Nanostructured Lipid Carriers (NLCs) 1[1]. Because of its unique hybrid structure—

featuring an ether linkage at the sn-1 position and an ester linkage at the sn-3 position—it

offers exceptional resistance to enzymatic degradation compared to standard diacylglycerols.

For researchers and drug development professionals, rigorous spectroscopic characterization

of this lipid is critical to ensure batch-to-batch reproducibility, structural integrity, and optimal

nanoparticle performance.

This whitepaper provides an authoritative framework for the spectroscopic validation of Batyl
monostearate, detailing the causality behind analytical choices and providing self-validating

experimental protocols.
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Batyl monostearate (1-O-octadecyl-3-O-stearoyl-sn-glycerol) is synthesized via the

esterification of batyl alcohol (an alkylglycerol) with stearic acid 2[2]. The presence of the free

hydroxyl group at the sn-2 position imparts mild amphiphilic properties, while the dual C18

aliphatic chains drive strong hydrophobic packing, making it an excellent solid lipid core for

encapsulating lipophilic active pharmaceutical ingredients (APIs) 3[3].

Table 1: Quantitative Physicochemical Properties of Batyl Monostearate

Property Value / Description Analytical Significance

IUPAC Name

3-hydroxy-2-

(octadecyloxy)propyl

octadecanoate

Defines the regiochemistry

required for NMR assignment.

Molecular Formula C₃₉H₇₈O₄
Baseline for High-Resolution

Mass Spectrometry (HRMS).

Molecular Weight 611.04 g/mol
Target mass for [M+H]⁺ and

[M+NH₄]⁺ adducts.

Melting Point ~57–60 °C

Dictates the temperature

required for hot-melt

homogenization.

Solubility
Soluble in CHCl₃, hot ethanol;

Insoluble in water

Determines the selection of

deuterated solvents (CDCl₃)

for NMR.

Spectroscopic Characterization Strategy
To definitively confirm the structure of Batyl monostearate, a multi-modal approach is

required. Each technique serves a distinct, complementary purpose in validating the molecule's

functional groups, regiochemistry, and molecular mass.
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Fig 1. Multi-modal spectroscopic validation workflow for Batyl monostearate.

Attenuated Total Reflectance FTIR (ATR-FTIR)
ATR-FTIR is utilized to confirm the presence of the distinct functional groups without the

interference of moisture absorption commonly seen in KBr pellet preparations.

~3400 cm⁻¹ (Broad): O-H stretching vibration. Confirms the presence of the unesterified sn-2

secondary hydroxyl group.

2918 & 2850 cm⁻¹ (Strong, Sharp): Asymmetric and symmetric C-H stretching of the long

aliphatic chains (C18).

1735 cm⁻¹ (Strong): C=O stretching. Validates the ester linkage of the stearoyl group.

1115 cm⁻¹ (Strong): C-O-C stretching. Confirms the ether linkage of the batyl moiety,

distinguishing it from a standard diacylglycerol.
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Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for proving regiochemistry (i.e., proving the stearate is at sn-3 and the

ether is at sn-1).

¹H NMR (400 MHz, CDCl₃):

δ 0.88 (t, 6H): Terminal methyl groups of both the octadecyl and stearoyl chains.

δ 1.25 (m, 60H): The bulk methylene (-CH₂-) protons.

δ 2.33 (t, 2H): Methylene protons adjacent to the ester carbonyl (-CH₂-COO-).

δ 3.42–3.55 (m, 4H): Protons of the ether linkage (sn-1 -CH₂-O- and the adjacent aliphatic

-CH₂-O-).

δ 4.00 (m, 1H): The methine proton at the sn-2 position (-CH-OH).

δ 4.12–4.20 (m, 2H): Protons at the sn-3 position adjacent to the ester (-CH₂-O-CO-).

¹³C NMR (100 MHz, CDCl₃): Key diagnostic shifts include δ 174.2 (ester carbonyl carbon), δ

72.5 (ether aliphatic carbon), and δ 69.8 (glycerol sn-2 carbon).

High-Resolution Mass Spectrometry (HR-ESI-MS)
Electrospray ionization (ESI) in positive mode, utilizing ammonium acetate as an additive, is the

preferred method. Neutral lipids like Batyl monostearate ionize poorly on their own; the

ammonium adduct [M+NH₄]⁺ at m/z 628.08 provides a highly stable, dominant peak for precise

mass confirmation.

Standardized Experimental Protocols
The following protocols are designed as self-validating systems. By embedding internal

checkpoints, the scientist can verify the integrity of the sample preparation before consuming

expensive instrument time.

Protocol A: Non-Destructive ATR-FTIR Analysis
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Causality Rationale: Waxy lipids like Batyl monostearate are highly prone to polymorphism

and moisture absorption. ATR-FTIR bypasses the mechanical stress and hygroscopic nature of

KBr pellet pressing, preserving the lipid's native crystalline state 4[4].

Background Acquisition: Clean the diamond ATR crystal with MS-grade isopropanol. Acquire

a background spectrum (32 scans, 4 cm⁻¹ resolution).

Validation Checkpoint: The background spectrum must show a flat baseline between

4000–650 cm⁻¹ with no residual lipid C-H stretches at 2920 cm⁻¹.

Sample Application: Apply ~2 mg of solid Batyl monostearate directly onto the center of the

ATR crystal.

Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate contact

between the solid lipid and the evanescent wave of the crystal.

Data Acquisition: Run 64 scans at 4 cm⁻¹ resolution.

Data Processing: Apply ATR correction algorithms to account for depth-of-penetration

variations at lower wavenumbers.

Protocol B: Multi-Nuclear NMR Acquisition
Causality Rationale: Chloroform-d (CDCl₃) is selected because it completely solvates the long

C18 aliphatic chains. Anhydrous CDCl₃ must be used to prevent water peak overlap (δ 1.56)

with the critical β-methylene protons of the lipid.

Sample Dissolution: Weigh exactly 15 mg of Batyl monostearate into a glass vial. Add 0.6

mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard).

Homogenization: Vortex for 30 seconds. Gently warm the vial to 40 °C if the lipid does not

fully dissolve.

Validation Checkpoint: The solution must be optically clear. Any turbidity indicates

incomplete dissolution, which will cause severe line broadening in the NMR spectrum.

Transfer: Transfer the solution to a 5 mm precision NMR tube using a glass Pasteur pipette.
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Acquisition (¹H NMR): Lock onto the deuterium signal of CDCl₃. Shim the magnet (Z, Z², Z³).

Acquire 16 transients with a relaxation delay (D1) of 2 seconds to ensure complete

relaxation of the terminal methyl protons.

Acquisition (¹³C NMR): Acquire 1024 transients with proton decoupling (WALTZ-16). Use a

D1 of 2 seconds.

Application: Solid Lipid Nanoparticle (SLN)
Engineering
Once the spectroscopic purity of Batyl monostearate is validated, it serves as a highly

effective solid matrix for SLNs. Because its melting point (~57–60 °C) is well above body

temperature, it remains solid in vivo, facilitating the controlled, sustained release of

encapsulated therapeutics 5[5].
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Fig 2. Hot high-shear homogenization workflow for Batyl monostearate SLNs.

The hot-melt homogenization technique leverages the thermal stability of the ether-ester bonds

in Batyl monostearate. The lipid is co-melted with the API at 75 °C, emulsified with a pre-

heated aqueous surfactant phase, and subjected to high-shear forces before cooling to form a

stable, solid nanoparticle matrix.

Conclusion
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The comprehensive spectroscopic characterization of Batyl monostearate is a non-negotiable

prerequisite for advanced formulation science. By systematically applying ATR-FTIR, multi-

nuclear NMR, and HR-ESI-MS, researchers can confidently validate the structural topology of

this lipid. This self-validating analytical framework ensures that downstream applications—from

cosmetic emulsions to targeted lipid nanoparticles—benefit from absolute molecular

consistency and predictable in vivo performance.
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batyl-monostearate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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